molecular formula C24H22N4O3 B2786019 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1326821-95-7

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2786019
CAS No.: 1326821-95-7
M. Wt: 414.465
InChI Key: QASIQADOCPBSGZ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole ring linked to a 3-methylphenyl group, a dihydropyridin-2-one scaffold, and an acetamide moiety substituted with a 4-methylbenzyl group. The oxadiazole and dihydropyridinone motifs are critical for its bioactivity, particularly in antiproliferative and anti-inflammatory applications .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-16-6-8-18(9-7-16)13-25-21(29)15-28-14-20(10-11-22(28)30)24-26-23(27-31-24)19-5-3-4-17(2)12-19/h3-12,14H,13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASIQADOCPBSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the oxadiazole ring, followed by the introduction of the pyridine ring and the benzyl group. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and pyridine rings, using reagents like halogens or alkylating agents.

Scientific Research Applications

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of oxadiazole and dihydropyridinone cores. Below is a comparative analysis of its structural analogs:

Compound ID/Reference Core Structure Key Substituents Biological Activity Potency (vs. Reference)
Target Compound 1,2,4-Oxadiazole + dihydropyridinone 3-Methylphenyl, 4-methylbenzyl acetamide Antiproliferative, anti-inflammatory Not explicitly reported
FP1-12 () 1,3-Oxazol-5(4H)-one + triazole Varied phenyl/methyl groups Antiproliferative Moderate (IC₅₀ ~10–50 µM)
Compound 1,2,4-Triazole + pyridine Allyl, 2-methoxy-5-methylphenyl Undisclosed (likely kinase inhibition) N/A
3.1–3.21 () 1,2,4-Triazole + furan Furan-2-yl, sulfanyl acetamide Anti-exudative Comparable to diclofenac (8 mg/kg)
Compound 1,2,4-Triazole + oxadiazole 4-Chlorophenyl, 4-methoxyphenyl Undisclosed N/A

Key Observations

Oxadiazole vs. Triazole Cores :

  • The target compound’s 1,2,4-oxadiazole ring may confer higher metabolic stability and stronger hydrogen-bonding capacity than triazole-containing analogs (e.g., ), which could enhance target binding .
  • Triazole derivatives (e.g., ) exhibit anti-exudative activity comparable to diclofenac, suggesting that sulfanyl-acetamide groups are critical for this effect .

The 4-methylbenzyl acetamide group in the target compound contrasts with the 2-methoxy-5-methylphenyl () and 4-chlorophenyl () groups, which may alter solubility and membrane permeability .

Biological Activity Trends: Oxadiazole-containing compounds (e.g., , target) are predominantly associated with antiproliferative activity, while triazole derivatives () focus on anti-inflammatory/anti-exudative effects . The dihydropyridinone moiety in the target compound is rare in the cited analogs, possibly contributing to unique pharmacokinetic or dynamic properties .

Research Findings and Structure-Activity Relationship (SAR)

Antiproliferative Activity

  • The target compound’s oxadiazole and dihydropyridinone scaffold aligns with ’s hydroxyacetamide derivatives, which showed IC₅₀ values of 10–50 µM against cancer cell lines .
  • Compound 60 (), featuring a related oxadiazole-pyridine structure, demonstrated high potency (IC₅₀ < 1 µM) in kinase inhibition assays, suggesting that the target compound may achieve similar efficacy with optimized substituents .

Anti-Inflammatory Potential

  • While direct data for the target compound are unavailable, ’s triazole-acetamide derivatives reduced exudate volume by 40–60% at 10 mg/kg, comparable to diclofenac (8 mg/kg). The target’s methylphenyl groups may enhance duration of action .

Biological Activity

The compound 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of cancer research and antimicrobial activity.

Chemical Structure

The molecular formula of the compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3} with a molecular weight of approximately 366.42 g/mol. The structure features a dihydropyridine core linked to an oxadiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Dihydropyridine Core : This is achieved through a condensation reaction involving appropriate aldehydes and amines.
  • Introduction of the Oxadiazole Ring : The oxadiazole moiety is synthesized via cyclization reactions that involve hydrazine derivatives and carboxylic acids.
  • Final Acetylation : The introduction of the acetamide group is performed to enhance solubility and biological activity.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and dihydropyridine structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of tumor suppressor proteins such as p53 .
  • Case Study : A derivative similar to the target compound showed IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
CompoundCell LineIC50 (µM)
This compoundMCF-70.65
Similar CompoundHeLa2.41

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Compounds with oxadiazole rings have shown efficacy against both Gram-positive and Gram-negative bacteria .
  • Case Study : A related oxadiazole derivative exhibited EC50 values as low as 8.72 µg/mL against Xanthomonas species, indicating potent antibacterial activity .
CompoundTarget BacteriaEC50 (µg/mL)
This compoundXanthomonas spp.8.72
Related CompoundPseudomonas spp.12.85

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in tumor cells.
  • Disruption of Cell Cycle : Studies indicate that these compounds can arrest the cell cycle at various phases, particularly G0-G1 phase .

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